
(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone” is a chemical compound with the molecular formula C14H17N3O3. It’s a derivative of indazole, a heterocyclic compound that’s considered pharmacologically important .
Synthesis Analysis
The synthesis of indazole derivatives, including “this compound”, involves various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a morpholino group and a 3-methoxy-2-methyl-2H-indazol-6-yl group. The exact structure can be determined using techniques like X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving indazole derivatives are diverse. They include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. The molecular weight of this compound is 275.308.
Wissenschaftliche Forschungsanwendungen
Potential Research Applications
Enzymatic Degradation of Pollutants
Complex organic molecules can serve as substrates or inhibitors in the study of enzymatic processes involved in the degradation of pollutants. For instance, Husain and Husain (2007) discussed the use of various enzymes, like laccases and peroxidases, in the remediation of organic pollutants through enzymatic degradation, highlighting the potential of organic molecules in environmental biotechnology and pollution control (Husain & Husain, 2007).
Neuroprotective Mechanisms in Cerebral Ischemia
Research into the neuroprotective effects of chemical compounds on brain health, particularly in conditions like cerebral ischemia, is a significant area of interest. Studies like that of Hatcher and Dempsey (2002) on citicoline, a compound involved in phosphatidylcholine synthesis, demonstrate the broader interest in understanding how various chemical compounds can support brain health and recovery after injury (Hatcher & Dempsey, 2002).
Antimicrobial and Preservative Efficacy
The antimicrobial properties of complex organic compounds, especially in the context of cosmetics and pharmaceuticals, are of paramount importance. Research into substances like methylisothiazolinone shows the need to understand the efficacy and safety of chemical preservatives in various formulations (Lundov et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Future research on “(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone” and similar compounds could focus on further elucidating their mechanisms of action, optimizing their synthesis, and evaluating their potential as therapeutic agents. Given the wide range of biological activities exhibited by indazole derivatives , these compounds are likely to continue attracting considerable attention in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-16-14(19-2)11-4-3-10(9-12(11)15-16)13(18)17-5-7-20-8-6-17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBGNPMUVJHZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

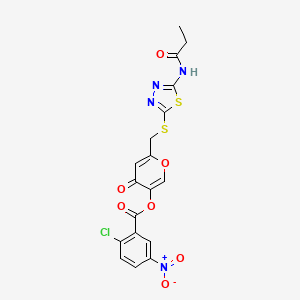
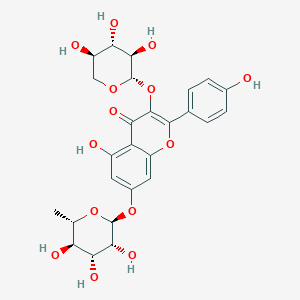
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/no-structure.png)
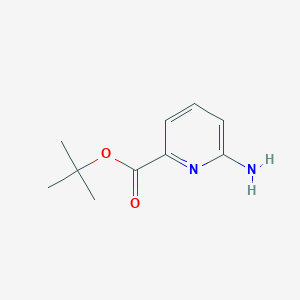
![tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride](/img/structure/B2888430.png)
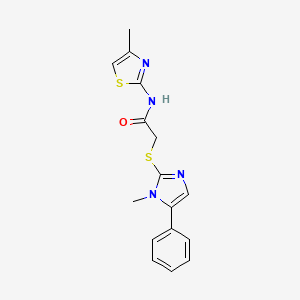
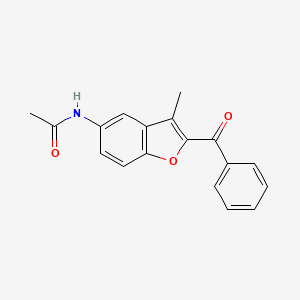
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2888440.png)
![[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride](/img/structure/B2888441.png)
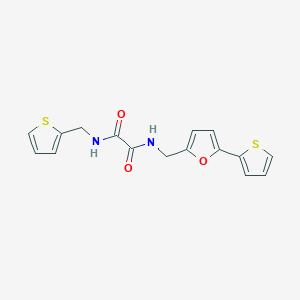
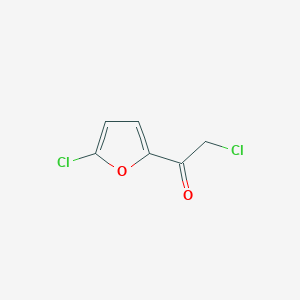

![6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2888445.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2888446.png)